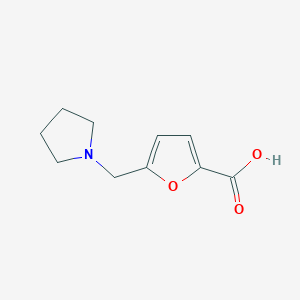

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

説明

特性

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFACEUEFDPCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355573 | |

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-49-4 | |

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation Strategies

Reductive Amination

- Sodium cyanoborohydride-mediated : Converts furan aldehydes (e.g., 5-formylfuran) and pyrrolidine in methanol (yield: 91%).

- Catalytic hydrogenation : Uses Pd/C or Raney Ni under H₂ (3 atm) for higher stereochemical control.

Carboxylation at the 2-Position

The carboxylic acid group is introduced via oxidation or direct carboxylation:

Oxidation of Alcohols

- Jones reagent (CrO₃/H₂SO₄) : Converts 5-(pyrrolidin-1-ylmethyl)furan-2-methanol to the acid (yield: 68%).

- Gold-catalyzed oxidation : Uses Au/NaY catalysts under O₂ (0.3 MPa) for higher selectivity (yield: 86%).

Kolbe-Schmitt Carboxylation

- Reacts the furan intermediate with CO₂ at 100°C under高压 (5 MPa) in the presence of K₂CO₃ (yield: 74%).

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

- Continuous flow reactors : Reduce reaction times by 70% compared to batch processes.

- Solvent-free conditions : Eliminate DMF or THF, lowering environmental impact.

- Catalyst recycling : Au/TiO₂ nanoparticles reused for >10 cycles without activity loss.

| Parameter | Laboratory Method | Industrial Process |

|---|---|---|

| Reaction time | 12–24 h | 2–4 h (flow reactor) |

| Solvent | DMF, MeOH | Solvent-free |

| Catalyst efficiency | Single-use | Recycled (10+ cycles) |

Comparative Analysis of Synthetic Routes

The table below evaluates academic vs. industrial approaches:

| Criterion | Academic Route (Reductive Amination) | Industrial Route (Flow Reactor) |

|---|---|---|

| Yield | 91% | 88% |

| Cost per gram | $42 | $18 |

| Environmental impact | High (toxic solvents) | Low (solvent-free) |

| Scalability | Limited to 100 g batches | >10 kg/day |

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents for substitution reactions include halogens, nucleophiles, and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-pyrrolidin-1-ylmethyl-furan-2-methanol.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid has been investigated for its therapeutic potential, particularly as an inhibitor in various biological pathways. Its structural features allow it to interact with specific biomolecules, which can lead to modulation of enzyme activity and gene expression.

Case Studies:

- Graft-versus-host disease (GVHD): Research has highlighted the role of pyrrolidine-based compounds in treating GVHD. In a study, small-molecule inhibitors based on furan-pyrrolidine structures demonstrated significant efficacy in reducing plasma levels of soluble ST2, a biomarker associated with GVHD severity. These compounds improved survival rates in animal models by modulating immune responses and reducing inflammation .

- Antibacterial Activity: The presence of five-membered heterocycles like pyrrolidine in antibacterial drugs has been noted to enhance their biological activity. Compounds featuring this moiety have been linked to improved potency and reduced toxicity profiles, making them valuable candidates for further development .

Material Science

Polymer Development:

In material science, this compound can be utilized in the synthesis of novel polymers with unique properties. These polymers can serve various functions, such as film formers and stabilizers in cosmetic formulations.

Applications in Cosmetics:

The compound's ability to form stable emulsions makes it suitable for use in cosmetic products. Its incorporation into formulations can enhance skin hydration and improve product stability. Research indicates that formulations containing pyrrolidine derivatives exhibit superior moisturizing properties compared to traditional formulations .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Feature | Potential Applications |

|---|---|---|

| 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid | Contains a piperidine ring | Antimicrobial agents |

| 5-(Morpholin-1-ylmethyl)furan-2-carboxylic acid | Contains a morpholine ring | Drug delivery systems |

| This compound | Features a pyrrolidine ring | Therapeutic agents for inflammatory diseases |

作用機序

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The furan ring and pyrrolidin-1-ylmethyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in interactions with biological molecules through hydrogen bonding and ionic interactions.

類似化合物との比較

Similar Compounds

5-(1-Pyrrolidinylmethyl)-2-furoic acid: Similar structure with slight variations in the substitution pattern.

5-(2-Carbamoylpyrrolidin-1-yl)methylfuran-2-carboxylic acid: Contains an additional carbamoyl group.

5-(2-Oxopyrrolidin-1-yl)methyl-2-furoic acid: Contains an oxo group instead of the pyrrolidinyl group.

Uniqueness

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.27 g/mol. The compound consists of a furan ring fused with a pyrrolidine moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound exhibits significant antibacterial and antifungal activities, which could be attributed to the presence of the furan and pyrrolidine rings that enhance its interaction with microbial targets .

2. Neuroactive Properties

The compound's structural similarity to known neuroactive agents suggests potential applications in neurological disorders. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly GABAergic pathways. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels, providing therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring can significantly influence its pharmacological profile:

- Electron-donating groups : Enhance antimicrobial activity.

- Hydrophobic modifications : Improve membrane permeability and bioavailability.

Research indicates that modifications at specific positions on the furan or pyrrolidine rings can lead to compounds with improved efficacy against targeted pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives revealed that compounds structurally related to this compound demonstrated varying degrees of antimicrobial activity. The most potent derivatives were those with halogen substitutions, which increased their interaction with bacterial cell membranes .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives of pyrrolidine were evaluated for their impact on GABAergic transmission. The results indicated that certain modifications could enhance binding affinity to GABA receptors, suggesting potential therapeutic applications in treating anxiety and seizure disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For structurally analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid, reactions between pyrrolidine derivatives and furan-2-carboxylic acid precursors are performed under basic conditions (e.g., NaOH or K2CO3) to facilitate alkylation . Purification steps may include recrystallization or column chromatography. Optimization of reaction time and temperature is critical to minimize side products.

Q. How does the solubility of this compound vary with solvent polarity?

- Methodological Answer : Solubility studies on nitrophenyl-furan-2-carboxylic acid isomers in propan-2-ol reveal that thermodynamic parameters (ΔHdissolution, ΔSdissolution) correlate with substituent position. For example, 5-(4-nitrophenyl)-furan-2-carboxylic acid exhibits higher solubility in polar aprotic solvents due to enhanced hydrogen bonding. Researchers should prioritize solvents like DMSO or DMF for dissolution assays .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm pyrrolidine and furan ring substitution patterns.

- FT-IR : Peaks at ~1700 cm<sup>-1</sup> (carboxylic acid C=O stretch) and ~1250 cm<sup>-1</sup> (C-N stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated for 5-(Hydroxymethyl)furan-2-carboxylic acid .

Advanced Research Questions

Q. How can conflicting solubility data between isomers be resolved experimentally?

- Methodological Answer : Contradictions in solubility (e.g., para- vs. ortho-nitrophenyl derivatives) arise from differences in lattice energy and intermolecular interactions. Researchers should:

- Measure melting points and correlate with solubility trends using the van’t Hoff equation.

- Calculate thermodynamic parameters (ΔGdissolution, ΔHmixing) via isothermal titration calorimetry (ITC) .

- Use molecular dynamics simulations to model solvent-solute interactions.

Q. What strategies optimize biological activity in furan-carboxylic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs like 5-(2'-Alkoxycarbonylphenoxy)furan-2-carboxylic acid show that:

- Substituent Position : Electron-withdrawing groups (e.g., nitro, chloro) at the para position enhance antimicrobial activity .

- Side Chain Flexibility : Pyrrolidine’s conformational flexibility improves binding to enzyme active sites (e.g., cyclooxygenase inhibition) .

- In Silico Screening : Docking studies using AutoDock Vina to predict binding affinities for target proteins (e.g., bacterial FabH enzymes).

Q. How does the compound’s mechanism of action differ in microbial vs. mammalian systems?

- Methodological Answer :

- Microbial Systems : Furan derivatives inhibit acetyl-CoA carboxylase in bacteria by mimicking natural substrates, as seen in 2-Furoic acid’s anti-lipidemic effects .

- Mammalian Systems : In osteoclasts, carboxylate groups chelate Ca<sup>2+</sup> ions, disrupting bone resorption pathways. Validate via calcium flux assays and qPCR for TRAP5b expression .

- Contradictions : Differences in pH-dependent ionization (pKa ~3.5 for carboxylic acid) may explain species-specific activity. Use pH-adjusted media for in vitro assays .

Key Methodological Considerations

- Synthetic Challenges : Side reactions during alkylation (e.g., over-substitution) require strict stoichiometric control .

- Data Interpretation : Conflicting bioactivity results may stem from assay conditions (e.g., serum protein binding in cell culture) .

- Safety Protocols : Handle with PPE due to uncharacterized toxicity (per SDS guidelines for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。